molecular formula C13H11N3O3 B2463745 Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate CAS No. 182684-11-3

Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate

Cat. No. B2463745
CAS RN: 182684-11-3
M. Wt: 257.249
InChI Key: VRWMAAOIAXSMAR-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate” is a chemical compound with the molecular formula C13H11N3O3 . It belongs to the family of nitrogen-containing heterocycles, specifically indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate has been utilized in the synthesis of novel indazole bearing oxadiazole derivatives, with significant applications in antimicrobial screening. These derivatives demonstrate notable antimicrobial activity, highlighting the compound's role in the development of new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Synthesis of Chiral Compounds

The compound is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates, derived from isoxazol-5(2H)-ones. This process involves N-acylation and irradiation, leading to significant yields of these esters without notable racemization, contributing to the field of chiral compound synthesis (Cox, Prager, & Svensson, 2003).

Synthesis of New 4,6‐Diaryl‐4,5‐Dihydro‐3‐Hydroxy‐2H‐Indazoles

This compound serves as a precursor in the synthesis of a range of new 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles. These synthesized compounds have been assessed for their antibacterial and antifungal activities, demonstrating good activity against several tested organisms, thus underscoring its importance in antimicrobial research (Amutha & Nagarajan, 2012).

Development of New Prototypes with Oral Antiallergy Activity

The structural modification of this compound has led to the development of new prototypes like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, demonstrating significant oral antiallergy activity. These new prototypes have shown potency surpassing existing antiallergy agents, indicating its potential in allergy treatment research (Althuis, Moore, & Hess, 1979).

Synthesis of Highly Functionalized Novel Tetrahydropyridines

This compound plays a role in the synthesis of novel tetrahydropyridines, achieved regioselectively via the Biginelli reaction. This showcases its application in the synthesis of highly functionalized compounds, contributing to diverse fields such as pharmaceuticals and materials science (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

properties

IUPAC Name

ethyl 4-oxo-6H-pyrimido[1,2-b]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-11-8-5-3-4-6-10(8)15-16(11)12(9)17/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWMAAOIAXSMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C3=CC=CC=C3NN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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